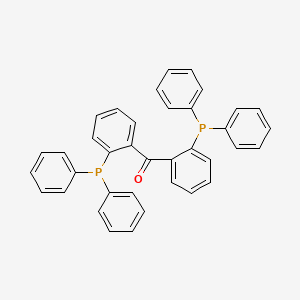

DPBP-bidentate phosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DPBP-bidentate phosphine is a useful research compound. Its molecular formula is C37H28OP2 and its molecular weight is 550.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Asymmetric Hydrogenation:

DPBP has been extensively studied for its role in asymmetric hydrogenation reactions. It has demonstrated high enantioselectivity when paired with various metal catalysts such as Rhodium (Rh) and Iridium (Ir). For example, DPBP-based complexes have been reported to achieve enantioselectivities exceeding 90% in the hydrogenation of prochiral compounds, making it valuable in the pharmaceutical industry for producing chiral drugs.

Case Study:

In a study by Eggenstein et al., DPBP was utilized in the asymmetric hydrogenation of quinolines, yielding one of the highest enantioselectivities recorded for this transformation . The modular nature of its synthesis allows for the development of ligand libraries tailored for specific catalytic applications.

Cross-Coupling Reactions

Buchwald-Hartwig Coupling:

DPBP has shown significant efficacy as a ligand in Buchwald-Hartwig cross-coupling reactions. The presence of DPBP enhances the yield and selectivity of the desired products when coupling aryl halides with amines or other nucleophiles.

Performance Metrics:

- Yield Improvement: Studies indicate that using DPBP can improve yields by up to 30% compared to traditional ligands such as triphenylphosphine (PPh3) .

- Reaction Conditions: The optimal conditions often involve palladium catalysts where DPBP stabilizes the metal center, facilitating the coupling process.

Catalytic Applications

Catalyst Activation:

DPBP plays a crucial role in activating palladium catalysts for various C-H functionalization reactions. Its bidentate nature allows it to stabilize palladium in low oxidation states, which is essential for effective catalytic cycles.

Example Application:

Research has demonstrated that DPBP-modified palladium catalysts can effectively catalyze C-H activation reactions with high turnover frequencies (TOF) and turnover numbers (TON), making them suitable for industrial applications .

Summary Table of Applications

| Application Type | Key Reactions | Metal Catalyst | Enantioselectivity (%) | Yield Improvement (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of quinolines | Rh | >90 | N/A |

| Cross-Coupling | Buchwald-Hartwig coupling | Pd | N/A | Up to 30 |

| C-H Functionalization | Various C-H activation reactions | Pd | N/A | High TOF/TON |

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

DPBP excels in Pd-catalyzed cross-couplings, particularly in Grignard and Suzuki-Miyaura reactions. Its ability to stabilize palladium intermediates while minimizing isomerization is notable:

Grignard Cross-Coupling

In reactions with secondary alkyl Grignard reagents (e.g., sec-BuMgCl), DPBP achieves >99% selectivity for secondary alkyl products, outperforming ligands like dppb and binap :

| Substrate | Ligand | Yield (%) | sec/n-Selectivity | Conditions |

|---|---|---|---|---|

| Bromobenzene | DPBP | 93 | >99:1 | 1 mol% PdCl₂(dpbp), Et₂O, 20°C |

| 2-Bromopropene | DPBP | 84 | >99:1 | 1 mol% PdCl₂(dpbp), Et₂O, 20°C |

| Bromobenzene | binap | 90 | 85:15 | 1 mol% PdCl₂(binap), Et₂O, 20°C |

The Cl–Pd–Cl angle (88.21°) and bite angle (92.24°) in PdCl₂(dpbp) contribute to this selectivity by stabilizing the sec-alkyl-Pd intermediate .

Suzuki-Miyaura Coupling

DPBP enhances catalytic activity in aryl-aryl bond formation. For example, coupling aryl halides with arylboronic acids using Pd/DPBP proceeds efficiently at low catalyst loadings (0.5–1 mol%) in mild conditions .

Rhodium-Catalyzed Conjugate Additions

In Rh-catalyzed Michael additions of boronic acids to enones, DPBP significantly improves yields compared to dppb :

| Substrate | Ligand | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexenone | DPBP | 90 | Rh(acac)(C₂H₄)₂ (5 mol%), THF, 60°C |

| Cyclohexenone | dppb | 52 | Rh(acac)(C₂H₄)₂ (5 mol%), THF, 60°C |

The rigid backbone of DPBP likely enhances electron donation to Rh, accelerating oxidative addition steps .

Nickel-Catalyzed Reactions

DPBP is employed in Ni-catalyzed cross-couplings (e.g., Suzuki, Negishi) and reductive couplings. Key findings include:

-

Electronic Effects : The J-coupling constant (∣Jₚₚ∣) for Ni⁰/DPBP complexes ranges 45–80 Hz, while Ni²⁺/DPBP complexes show ∣Jₚₚ∣ <30 Hz .

-

Catalyst Activation : Ni(cod)₂/DPBP systems achieve high turnover numbers (TON >10³) in aryl ether syntheses .

Oxidation and Hemilabile Ligand Formation

DPBP undergoes selective mono-oxidation to form hemilabile phosphine-phosphine oxide ligands, crucial for stabilizing reactive intermediates :

| Substrate | Oxidant | Catalyst | Yield (%) | Product |

|---|---|---|---|---|

| DPBP | 1,2-Dibromoethane | Pd(OAc)₂ (2 mol%) | 85 | Bis-phosphine monoxide (BPMO) |

This reaction proceeds via Pd⁰-mediated ligand exchange and reoxidation, enabling applications in asymmetric catalysis .

Comparative Reactivity with Other Diphosphines

DPBP’s performance is benchmarked against common diphosphines :

| Ligand | Bite Angle (°) | Cl–Pd–Cl Angle (°) | sec-Selectivity (%) |

|---|---|---|---|

| DPBP | 92.24 | 88.21 | >99 |

| dppf | 99.07 | 87.8 | 95 |

| dppb | 94.51 | 89.78 | 51 |

| dppe | 85.8 | 94.2 | 0 |

DPBP’s intermediate bite angle balances steric bulk and electronic flexibility, optimizing substrate coordination and reducing side reactions .

Structural Insights from X-Ray Crystallography

The X-ray structure of PdCl₂(dpbp) reveals:

-

Coordination Geometry : Square-planar Pd center with a P–Pd–P bite angle of 92.24° and Cl–Pd–Cl angle of 88.21° .

-

P–C Bond Lengths : 1.82–1.85 Å, indicating strong σ-donor capability .

Limitations and Catalyst Deactivation

DPBP’s main limitation is susceptibility to oxidation, which deactivates Pd and Ni catalysts. Stabilizing strategies include:

Eigenschaften

Molekularformel |

C37H28OP2 |

|---|---|

Molekulargewicht |

550.6 g/mol |

IUPAC-Name |

bis(2-diphenylphosphanylphenyl)methanone |

InChI |

InChI=1S/C37H28OP2/c38-37(33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30)34-26-14-16-28-36(34)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |

InChI-Schlüssel |

RKNMFQXZZRUBQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Kanonische SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.